![molecular formula C11H20O6 B14371895 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 92132-88-2](/img/structure/B14371895.png)
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, which includes two alicyclic rings linked by a central quaternary carbon atom. This compound is known for its reactivity and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane can be synthesized through a rearrangement reaction of its isomer, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction can occur spontaneously with complete conversion. For industrial production, the reaction is typically carried out at elevated temperatures in the presence of catalysts. The rearrangement can be performed in an alkaline medium using reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine. Alternatively, it can be achieved photochemically by UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic addition, oxidation, and polymerization.
Common Reagents and Conditions
Nucleophilic Addition: Alcohols and acids can be added to the allylic double bonds of the compound to form corresponding derivatives such as 3,9-dimethoxyethyl- or 3,9-diacetoxyethyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Major Products
The major products formed from these reactions include various derivatives and polymers that have applications in different fields.
Applications De Recherche Scientifique
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reactive bifunctional monomer in the formation of biodegradable polyorthoesters by polyaddition with α,ω-diols.
Biology and Medicine: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biodegradable nature.
Industry: It is used as a crosslinking agent in the synthesis of acid-degradable core-crosslinked micelles and in radical emulsion copolymerization of 2-hydroxyethyl methacrylate
Mécanisme D'action
The mechanism of action of 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity towards electrophilic agents and its tendency for cationic polymerization. The compound’s structure allows it to form stable intermediates that can undergo further reactions to form polymers and other derivatives. The molecular targets and pathways involved in its reactions include the activated double bonds of the diketene acetal, which react with diols to form polyorthoesters .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This isomer is used as a precursor in the synthesis of 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound used in the formation of biodegradable polyorthoesters.
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for various applications in drug delivery and polymer synthesis. Its ability to form stable intermediates and undergo controlled polymerization reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
92132-88-2 |
|---|---|
Formule moléculaire |
C11H20O6 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3,9-diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O6/c1-3-12-9-14-5-11(6-15-9)7-16-10(13-4-2)17-8-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
UOJNIEZGZWXRED-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OCC2(CO1)COC(OC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)
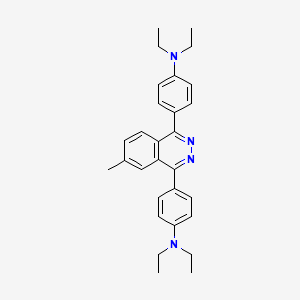
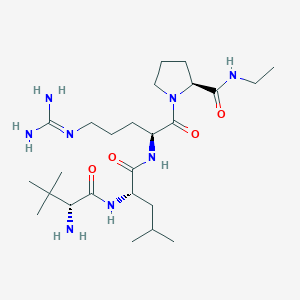
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
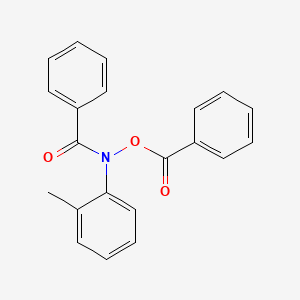
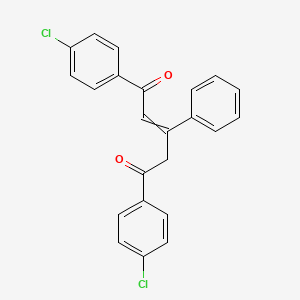
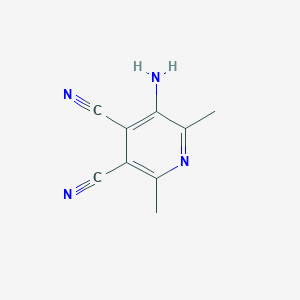
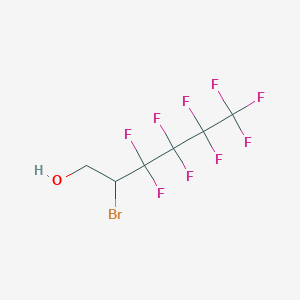

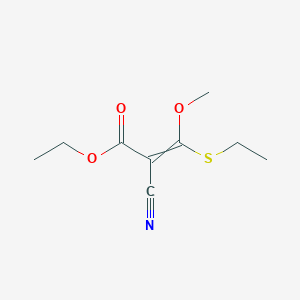
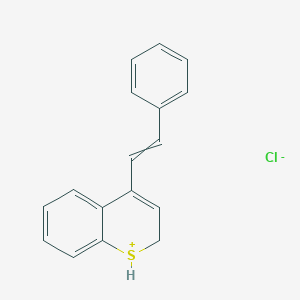
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
